(S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

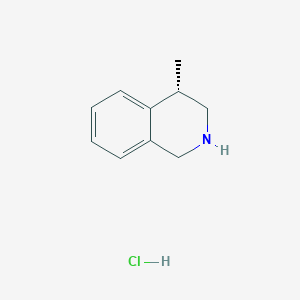

Structure

3D Structure of Parent

属性

IUPAC Name |

(4S)-4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-6-11-7-9-4-2-3-5-10(8)9;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIBBSJVOAXLOY-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=CC=C12.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC2=CC=CC=C12.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and an appropriate amine.

Cyclization: The key step involves the Pictet-Spengler cyclization, where the aldehyde reacts with the amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

Resolution: The racemic mixture obtained is then resolved using chiral resolution techniques to isolate the (S)-enantiomer.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and salt formation can further enhance efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding isoquinoline derivatives.

Reduction: The compound can be reduced to form various tetrahydroisoquinoline derivatives with different substitution patterns.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinolines, which can be further functionalized for specific applications.

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

(S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial building block for the synthesis of more complex organic molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can act as a chiral ligand to facilitate the formation of enantiomerically pure compounds. This application is vital in the pharmaceutical industry for developing drugs with specific stereochemistry .

Synthetic Pathways

The synthesis of this compound typically involves a Pictet-Spengler cyclization reaction using 4-methylbenzaldehyde and an appropriate amine. The resulting racemic mixture is resolved to isolate the (S)-enantiomer, which is then converted to its hydrochloride salt to enhance solubility.

Biological Applications

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is essential for potential therapeutic effects against neurodegenerative diseases such as Parkinson's and Alzheimer's .

Therapeutic Potential

Ongoing studies are investigating the compound's efficacy in treating psychiatric disorders and neurodegenerative conditions. Its mechanism of action involves enzyme inhibition related to neurotransmitter metabolism, which could lead to increased levels of critical neurotransmitters in the brain .

Medicinal Chemistry

Structural Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its biological activity. SAR studies have shown that modifications to the tetrahydroisoquinoline scaffold can enhance or alter its pharmacological properties. This insight is crucial for developing new analogs with improved efficacy against various diseases .

Case Studies

Several case studies have demonstrated the compound's effectiveness in preclinical models of neurodegeneration. For instance, one study highlighted its potential to protect neuronal cells from apoptosis induced by oxidative stress . Another investigation focused on its role in enhancing cognitive function in animal models of Alzheimer's disease .

Industrial Applications

Pharmaceutical Manufacturing

Due to its chiral properties and biological activity, this compound is utilized in pharmaceutical manufacturing processes. Its ability to serve as a precursor for various drugs underscores its importance in developing new therapeutic agents .

Agrochemical Synthesis

In addition to pharmaceuticals, this compound is also explored for applications in agrochemicals. Its unique structural features may provide benefits in developing crop protection agents or growth regulators .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound without methyl group | Limited neuroprotective effects |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Additional methoxy groups | Altered pharmacological profile |

| Salsolinol | Naturally occurring tetrahydroisoquinoline | Known neurotoxic and neuroprotective properties |

This compound stands out due to its specific chiral configuration and methyl substitution at the 4-position. These features significantly influence its biological activity and interactions with molecular targets.

作用机制

The mechanism of action of (S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets:

Neurotransmitter Modulation: The compound can modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial for its potential therapeutic effects.

Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter levels in the brain.

Receptor Binding: The compound can bind to specific receptors in the central nervous system, influencing signal transduction pathways and neuronal activity.

相似化合物的比较

Research Findings and Implications

- Therapeutic Potential: Unlike hydroxylated analogs (MM0081.28), which may undergo rapid metabolism, the methyl group could enhance metabolic stability .

- Safety : The absence of a phenyl group (cf. MPTP) reduces neurotoxic risk, but in vivo studies are needed to confirm this .

生物活性

(S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant group of alkaloids that exhibit various biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. The structural diversity of these compounds allows for a wide range of interactions with biological targets.

Biological Activities

1. Neuroprotective Effects

Research has demonstrated that THIQ derivatives possess neuroprotective properties. For instance, studies have indicated that certain tetrahydroisoquinoline compounds can protect against neuronal degeneration in models of epilepsy and hypoxia. Specifically, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown efficacy in preventing CA1 hippocampal neuronal degeneration in rats and exhibited anti-hypoxic activity in mice .

2. Anticonvulsant Activity

this compound has been evaluated for its anticonvulsant properties. In animal models, it demonstrated significant protection against seizures induced by NMDA receptor activation. This suggests a potential mechanism involving modulation of glutamatergic neurotransmission .

3. Vasodilatory Effects

Certain derivatives of tetrahydroisoquinolines have been reported to exhibit peripheral vasodilatory effects. This activity is attributed to their ability to stimulate sympathetic nerves and influence vascular smooth muscle contractility .

4. Antimicrobial Activity

Tetrahydroisoquinolines have also been investigated for their antimicrobial properties. Compounds derived from this scaffold have shown effectiveness against various pathogens, including bacteria and fungi. For example, specific THIQ analogs were found to inhibit the growth of Staphylococcus epidermidis and Klebsiella pneumonia at low concentrations .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features. SAR studies indicate that modifications at specific positions on the THIQ scaffold can enhance or diminish biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| C-1 | Modifications enhance neuroprotective effects |

| C-3 | Alterations impact anticonvulsant potency |

| C-4 | Changes can improve antimicrobial efficacy |

These insights are crucial for the design of new derivatives with improved pharmacological profiles.

Case Study 1: Neuroprotection in Epileptic Models

A study assessing the neuroprotective effects of this compound found that treatment significantly reduced neuronal loss in the CA1 region of the hippocampus in a rat model subjected to induced seizures. The compound was administered prior to seizure induction and showed a marked decrease in cell death compared to controls .

Case Study 2: Antimicrobial Efficacy

In a comparative study evaluating various THIQ derivatives against pathogenic bacteria, this compound exhibited notable antibacterial activity against strains such as Klebsiella pneumonia. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for traditional antibiotics .

常见问题

Basic: What are the optimal synthetic routes for (S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can enantiomeric purity be ensured?

Answer:

The synthesis typically involves asymmetric hydrogenation or chiral resolution of racemic mixtures. For enantiomeric purity, chiral auxiliaries or catalysts (e.g., Ru-based catalysts) can be employed. Post-synthesis, enantiomeric excess (ee) should be verified using chiral HPLC or polarimetry. Preparative chromatography may further purify the (S)-enantiomer. For example, related tetrahydroisoquinoline derivatives use Ru(bpy)₃Cl₂ photocatalysts in α-alkylation reactions under inert conditions to control stereochemistry .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm backbone structure and methyl substitution.

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or HRMS).

- X-ray crystallography to resolve stereochemistry and crystal packing, as demonstrated for structurally similar compounds .

- HPLC with chiral columns to assess enantiomeric purity (>98% ee recommended). Computational tools (e.g., topological polar surface area calculations) can supplement experimental data .

Advanced: How do structural modifications at the 4-methyl position affect biological activity in tetrahydroisoquinoline derivatives?

Answer:

Structure-activity relationship (SAR) studies show that substituents at the 4-position influence receptor binding and metabolic stability. For instance:

- Methyl groups enhance lipophilicity, improving blood-brain barrier penetration, as seen in neuroactive analogs .

- Hydroxyl or bulky groups at this position may reduce off-target interactions but decrease bioavailability. Comparative studies using analogs (e.g., 5-methyl vs. 5-cyano derivatives) highlight trade-offs between potency and pharmacokinetics .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Answer:

Contradictions often arise from differences in assay conditions or impurity profiles. Methodological strategies include:

- Standardized assays (e.g., fixed cell lines, consistent IC₅₀ protocols) to minimize variability.

- Impurity profiling via HPLC-MS to rule out confounding effects from byproducts.

- Meta-analysis of published data to identify trends, as done for tetrahydroisoquinoline analogs in cancer and neurodegeneration research .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Answer:

Store at +5°C under inert gas (N₂ or Ar) to prevent oxidation. Lyophilized forms are stable for >6 months, while solutions in anhydrous DMSO or ethanol should be used within 48 hours. Avoid exposure to light, as photodegradation is observed in related compounds .

Advanced: What experimental strategies are used to determine the compound’s binding modes to protein targets (e.g., BCL-2 family proteins)?

Answer:

- X-ray crystallography : Co-crystallization with target proteins (e.g., BCL-XL) reveals atomic-level interactions, as demonstrated for tetrahydroisoquinoline-based inhibitors .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities and guide mutagenesis studies.

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) under physiological conditions .

Basic: How is the compound’s purity validated before pharmacological testing?

Answer:

- HPLC-UV/ELSD : Purity >95% is required, with retention times matched to reference standards.

- Elemental analysis : Confirms C, H, N, and Cl content (e.g., molecular formula C₁₁H₁₄ClN).

- Thermogravimetric analysis (TGA) : Detects residual solvents or hygroscopicity .

Advanced: What are the challenges in scaling up enantioselective synthesis for in vivo studies?

Answer:

Key challenges include:

- Catalyst cost : Transition-metal catalysts (e.g., Ru) require optimization for large batches.

- Chiral column scalability : Preparative HPLC is resource-intensive; alternative methods like crystallization-induced asymmetric transformation (CIAT) may reduce costs.

- Regulatory compliance : Ensure synthesis protocols meet ICH guidelines for impurities (<0.1% for genotoxic byproducts) .

Basic: What safety precautions are critical during handling?

Answer:

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.

- First aid: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. No specific antidote is reported; symptomatic treatment is advised .

Advanced: How does the compound’s stereochemistry influence its pharmacokinetic profile?

Answer:

The (S)-enantiomer often exhibits distinct ADME properties:

- Absorption : Enhanced via passive diffusion due to optimal logP (e.g., 0.69 for related compounds ).

- Metabolism : Stereospecific hepatic enzymes may preferentially oxidize one enantiomer, altering half-life.

- Excretion : Renal clearance varies with stereochemistry, as shown in comparative studies of tetrahydroisoquinoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。